molecular formula C8H9Br2N B12975132 (R)-1-(2,5-Dibromophenyl)ethanamine

(R)-1-(2,5-Dibromophenyl)ethanamine

Katalognummer: B12975132
Molekulargewicht: 278.97 g/mol
InChI-Schlüssel: VWIJODSEAQBYNY-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(2,5-Dibromophenyl)ethanamine is an organic compound with the molecular formula C8H9Br2N It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,5-Dibromophenyl)ethanamine typically involves the bromination of a precursor compound followed by amination. One common method is the bromination of 2,5-dibromobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting dibrominated product is then subjected to a nucleophilic substitution reaction with an amine source, such as ammonia or an amine derivative, to yield ®-1-(2,5-Dibromophenyl)ethanamine .

Industrial Production Methods

Industrial production of ®-1-(2,5-Dibromophenyl)ethanamine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(2,5-Dibromophenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce amines or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

®-1-(2,5-Dibromophenyl)ethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-1-(2,5-Dibromophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can participate in halogen bonding, which can influence its binding affinity and specificity. The amine group can form hydrogen bonds and ionic interactions, further contributing to its activity. The overall effect of the compound depends on the specific biological or chemical context in which it is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-amino-2-(2,5-dibromophenyl)ethanol: This compound has a similar structure but contains an additional hydroxyl group.

    3,5-Dibromo-4-methylaniline: This compound has a similar brominated aromatic ring but differs in the position and type of substituents.

Uniqueness

®-1-(2,5-Dibromophenyl)ethanamine is unique due to its specific chiral configuration and the presence of both bromine atoms and an amine group

Eigenschaften

Molekularformel

C8H9Br2N

Molekulargewicht

278.97 g/mol

IUPAC-Name

(1R)-1-(2,5-dibromophenyl)ethanamine

InChI

InChI=1S/C8H9Br2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1

InChI-Schlüssel

VWIJODSEAQBYNY-RXMQYKEDSA-N

Isomerische SMILES

C[C@H](C1=C(C=CC(=C1)Br)Br)N

Kanonische SMILES

CC(C1=C(C=CC(=C1)Br)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.